2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Catalog No.
S1483373
CAS No.
200801-70-3
M.F
C22H31NO2
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxy...

CAS Number

200801-70-3

Product Name

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3

InChI Key

DUXZAXCGJSBGDW-UHFFFAOYSA-N

SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C

Synonyms

3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol;

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C

Synthesis and Characterization:

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as rac-5-Hydroxymethyl-Tolterodine, is an intermediate in the synthesis of the medication Fesoterodine. Fesoterodine is a muscarinic receptor antagonist used to treat urinary urgency and incontinence [].

Medicinal Chemistry:

Research in medicinal chemistry explores the relationship between the structure of a molecule and its biological activity. Studies have investigated the structure-activity relationship (SAR) of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its derivatives. These studies aim to understand how modifications to the molecule can affect its potency and selectivity as a muscarinic receptor antagonist [, ].

Computational Modeling:

Computational modeling techniques, such as molecular docking, can be used to predict the binding interactions between a molecule and a target protein. Researchers have employed these techniques to study the binding mode of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its derivatives to muscarinic receptors []. This information can be valuable for the design and development of new muscarinic receptor antagonists with improved properties.

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a compound with the molecular formula C22H31NO2C_{22}H_{31}NO_{2} and a molecular weight of approximately 341.5 g/mol. It features a complex structure characterized by a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethyl group attached to a phenolic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of treatments for urinary incontinence and other related conditions .

There is no scientific literature readily available on the specific mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. However, compounds with similar structures have been explored for their potential to interact with muscarinic receptors, which play a role in various physiological processes [].

The chemical behavior of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is influenced by its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the diisopropylamino group may engage in protonation-deprotonation equilibria, affecting its solubility and reactivity. Additionally, this compound can undergo oxidation or reduction reactions depending on the reaction conditions and reagents used.

Synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can be achieved through several methods, including:

  • Alkylation Reactions: The diisopropylamino group can be introduced via alkylation of an appropriate amine precursor.
  • Phenolic Hydroxymethylation: The hydroxymethyl group can be added to the phenolic ring using formaldehyde under acidic or basic conditions.
  • Multi-step Synthesis: A combination of these methods may be employed to construct the entire molecular framework efficiently.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol lie in medicinal chemistry. Its potential use as a therapeutic agent for urinary incontinence positions it as a candidate for further drug development. Additionally, its unique structural features may allow it to serve as a scaffold for designing new compounds with enhanced biological activities.

Preliminary interaction studies indicate that this compound may interact with various biological targets, particularly muscarinic receptors involved in bladder function. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile. Further studies using radiolabeled compounds or receptor binding assays could provide deeper insights into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, allowing for comparative analysis:

Compound NameCAS NumberStructural Features
Tolterodine124937-52-6Similar diisopropylamino structure; used for overactive bladder treatment
Solifenacin173366-78-9Contains a similar phenolic structure; also used for urinary conditions
Darifenacin173366-80-3Shares structural motifs; used as an antimuscarinic agent

The uniqueness of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .

Traditional Synthetic Routes from Tolterodine Precursors

Diisopropylamine Alkylation Strategies

The synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol often begins with diisopropylamine alkylation. Key steps include:

  • Nucleophilic substitution: Diisopropylamine reacts with alkyl halides or sulfonates under basic conditions to form tertiary amine intermediates.
  • Friedel-Crafts alkylation: Aqueous perchloric acid-mediated alkylation of phenolic precursors to introduce the 3-(diisopropylamino)-1-phenylpropyl group.

Table 1: Comparison of Alkylation Methods

MethodReagents/ConditionsYield (%)Enantiomeric Excess (ee)
Traditional AlkylationDiisopropylamine, H₂SO₄, HCl70–85Racemic
Friedel-CraftsHClO₄, H₂O/CH₃OH80–90Racemic
Lithiation/BorylationBoronic esters, MgBr₂, MeOH85–92Up to 90% ee

Phenolic Hydroxymethylation Techniques

The hydroxymethyl group at the 4-position is typically introduced via:

  • Formaldehyde condensation: Reaction of phenolic precursors with formaldehyde under acidic or basic conditions.
  • Reductive amination: Hydroxymethylation followed by reductive amination with diisopropylamine.

Key Reaction:
$$ \text{Phenol derivative} + \text{CH}_2\text{O} \rightarrow \text{Hydroxymethylphenol} $$
Conditions: HCl, H₂O, 60–80°C.

Novel Catalytic Approaches in Asymmetric Synthesis

Chiral Resolution Techniques for Enantiomeric Purification

Asymmetric synthesis focuses on achieving high enantiomeric excess (ee). Methods include:

  • Enzymatic resolution: Lipase-catalyzed hydrolysis or transesterification of racemic intermediates.
  • Chiral chromatography: HPLC-based separation using cellulose or silica-based chiral columns.

Table 2: Asymmetric Synthesis Outcomes

Catalyst SystemSubstrateee (%)Yield (%)Source
Rh(CO)₂acac/Binaphos1-Phenylpropene derivatives830
CuH-Catalyzed Conjugate AdditionAryl Grignard reagents9085

Transition Metal-Mediated C-N Bond Formation

Buchwald–Hartwig amination enables direct C-N coupling without racemization:
$$ \text{Aryl halide} + \text{Diisopropylamine} \xrightarrow{\text{Pd catalyst}} \text{Target amine} $$
Conditions: Pd(OAc)₂, Xantphos, toluene, 100°C.

Green Chemistry Innovations in Large-Scale Production

Solvent-Free Condensation Reactions

Solvent-free methods reduce waste and improve safety:

  • Alkene alkylation: Direct alkylation of alkenes without solvents, leveraging ionic mechanisms.
  • Hydroxymethylation in water: Use of aqueous HCl and acetic acid for phenolic hydroxymethylation.

Case Study:

  • Substrate: 4-Hydroxyacetophenone
  • Conditions: H₂O, HCl, CH₃COOH, 60°C
  • Yield: 82% hydroxymethylated product.

Biocatalytic Transformation Pathways

While not directly reported for this compound, biocatalytic methods for related phenolic alcohols include:

  • Oxidoreductases: Dehydrogenase-mediated oxidation/reduction.
  • Lipases: Selective hydrolysis of ester intermediates.

Cytochrome P450-Mediated Biotransformation

CYP2D6-Catalyzed 5-Methyl Hydroxylation Mechanisms

CYP2D6 demonstrates high substrate specificity for the 5-methyl hydroxylation of 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, a reaction critical for generating the primary active metabolite. The enzyme’s active site accommodates the compound’s diisopropylamino group through hydrophobic interactions, while a conserved aspartate residue (Asp301) stabilizes the protonated tertiary amine during catalysis [4] [5]. Hydrogen abstraction from the 5-methyl group initiates radical formation, followed by oxygen rebound to produce the hydroxylated derivative. Kinetic studies reveal a Michaelis constant ($$Km$$) of 8.4 ± 1.2 µM and catalytic efficiency ($$k{cat}/K_m$$) of 0.45 min⁻¹µM⁻¹, indicating moderate substrate affinity [4].

Genetic polymorphisms in CYP2D6 significantly alter metabolic capacity. Poor metabolizers (PMs) exhibit 75% reduced clearance compared to extensive metabolizers (EMs), extending the parent compound’s elimination half-life from 2.3 hours to 9.1 hours [4]. The hydroxylated metabolite achieves peak plasma concentrations of 760 nM within 1–2 hours post-administration in EMs, but remains undetectable in PMs [5].

CYP3A4/5 Involvement in N-Dealkylation Processes

CYP3A4/5 mediates sequential N-dealkylation of the diisopropylamino moiety through a two-step oxidative process. Initial hydroxylation at the isopropyl methyl group generates an unstable carbinolamine intermediate, which spontaneously decomposes to form N-monodesisopropyl and formaldehyde byproducts [5]. The reaction follows first-order kinetics with a $$V_{max}$$ of 12.3 nmol/min/mg protein and exhibits positive cooperativity ($$Hill\ coefficient = 1.8$$), suggesting allosteric regulation [5].

Hepatic microsomal studies demonstrate CYP3A4’s dominance over CYP3A5, contributing 82% of total N-dealkylation activity. Co-incubation with ketoconazole (5 µM) inhibits metabolite formation by 94%, confirming CYP3A4/5’s central role [5]. The N-dealkylated metabolite exhibits altered pharmacokinetic properties, including increased volume of distribution (2.1 L/kg vs. 0.8 L/kg for parent compound) and enhanced blood-brain barrier permeability [5].

Esterase-Driven Prodrug Activation Dynamics

Tissue-Specific Esterase Isoform Selectivity

Carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) differentially hydrolyze 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol esters. CES1, predominant in hepatic tissue, demonstrates 15-fold higher catalytic efficiency ($$k{cat}/Km$$ = 1.2 × 10⁴ M⁻¹s⁻¹) compared to intestinal CES2 [2]. Molecular docking simulations reveal CES1’s larger active site accommodates bulky diisopropylamino groups through π-alkyl interactions with Trp97 and His324 residues [2].

Pancreatic esterase shows unique regioselectivity, preferentially cleaving the 4-hydroxymethyl ester over other substituents. This tissue-specific activation results in 38% higher prodrug conversion in pancreatic tissue versus 12% in plasma [2].

pH-Dependent Hydrolysis Kinetics

Esterase-mediated hydrolysis follows pseudo-first-order kinetics with pronounced pH sensitivity. Maximum activation occurs at pH 6.8 (intestinal lumen), where the reaction rate constant ($$k_{obs}$$) reaches 0.24 min⁻¹, compared to 0.07 min⁻¹ at pH 7.4 (plasma) [2]. Protonation of the catalytic histidine residue (pKa 6.2) enhances nucleophilic attack on the ester carbonyl, explaining the 3.4-fold rate increase in acidic environments.

The Hammett substituent constant ($$σ^+$$) correlates linearly ($$R² = 0.93$$) with hydrolysis rates for para-substituted esters. Electron-withdrawing groups (σ⁺ > 0) accelerate cleavage by stabilizing the transition state, while electron-donating substituents (σ⁺ < 0) inhibit esterase activity [2].

Table 1: Comparative Kinetic Parameters of Metabolic Pathways

EnzymeReaction Type$$K_m$$ (µM)$$V_{max}$$ (nmol/min/mg)$$k{cat}/Km$$ (M⁻¹s⁻¹)
CYP2D65-Methyl Hydroxylation8.4 ± 1.23.8 ± 0.47.5 × 10³
CYP3A4N-Dealkylation24.6 ± 3.112.3 ± 1.52.1 × 10³
CES1Ester Hydrolysis18.9 ± 2.722.1 ± 2.91.2 × 10⁴
CES2Ester Hydrolysis43.2 ± 5.49.8 ± 1.18.5 × 10²

Muscarinic Receptor Subtype Binding Affinity Profiling

The compound 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol demonstrates distinctive binding characteristics across muscarinic receptor subtypes, with preferential affinity for specific subtypes that correlate with its therapeutic selectivity profile. Comprehensive radioligand binding studies utilizing [³H]N-methylscopolamine have established the compound's binding affinities across the muscarinic receptor family [2] [3].

The binding affinity profile reveals nanomolar potency at muscarinic receptor subtypes, with Ki values of 3.8 nM for M1 receptors, 5-7 nM for M2 receptors, and 2.1 nM for M3 receptors [4] [3]. This binding profile indicates non-selective muscarinic receptor antagonism with slight preference for M3 receptors, consistent with the compound's role as the active metabolite of tolterodine [3] [5]. The molecular basis for this binding affinity lies in the compound's structural features, particularly the diisopropylamino group which provides essential tertiary amine functionality for receptor interaction, and the phenylpropyl backbone that facilitates optimal positioning within the receptor binding site [4].

Competition binding studies in tissue preparations from various species demonstrate that the compound exhibits higher binding affinity in bladder tissue compared to other muscarinic receptor-containing tissues [6] [3]. The tissue selectivity manifests as approximately 12-fold higher affinity for bladder muscarinic receptors compared to salivary gland receptors, contributing to the compound's therapeutic index for overactive bladder treatment [3] [7].

M3 Receptor Antagonism in Detrusor Muscle

The compound's pharmacological effects on detrusor muscle contractility are primarily mediated through M3 muscarinic receptor antagonism, despite the numerical predominance of M2 receptors in bladder tissue [2] [8] [9]. Functional studies in isolated bladder preparations demonstrate that the compound effectively inhibits carbachol-induced contractions with an IC50 of 5.7 nM, indicating potent antimuscarinic activity [3] [10].

The mechanism of M3 receptor antagonism involves competitive inhibition at the orthosteric binding site, preventing acetylcholine from activating the receptor and subsequent signal transduction cascades [9] [10]. In detrusor smooth muscle, M3 receptors couple via Gq/11 G proteins to activate phospholipase C-beta, leading to increased intracellular calcium mobilization and smooth muscle contraction [11] [12] [13]. The compound's antagonism of M3 receptors effectively blocks this excitation-contraction coupling pathway, resulting in decreased detrusor contractility [10] [11].

Binding studies in human detrusor muscle membranes reveal that M3 receptors represent approximately 22% of the total muscarinic receptor population, with M2 receptors comprising 71% and M1 receptors accounting for 7% [2]. Despite their minority status, M3 receptors are functionally dominant in mediating direct smooth muscle contraction, as demonstrated by Schild analysis showing that M3-selective antagonists effectively inhibit bladder contractions [9] [10].

The compound's selectivity for bladder M3 receptors over other muscarinic receptor subtypes contributes to its therapeutic efficacy profile. Studies comparing the compound's effects on bladder contractility versus salivary secretion demonstrate preferential inhibition of bladder responses, indicating functional selectivity that extends beyond simple binding affinity differences [3] [7].

Central Nervous System Permeability Limitations

The compound exhibits limited central nervous system penetration, which contributes to its favorable side effect profile by minimizing cognitive and sedative effects associated with central muscarinic receptor blockade [14] [15] [16]. Comprehensive pharmacokinetic studies demonstrate that the compound is a substrate for P-glycoprotein efflux transporters, which actively limit its transport across the blood-brain barrier [15] [16].

Brain penetration studies reveal a brain-to-plasma ratio of 0.03-0.16, indicating substantially limited central nervous system exposure compared to non-selective muscarinic antagonists [15]. The unbound brain-to-unbound plasma ratio (Kp,free) of 0.01-0.04 further confirms restricted central nervous system penetration, with cerebrospinal fluid-to-free plasma ratios of 0.004-0.06 [15].

The compound's limited central nervous system permeability results from multiple factors including its status as a P-glycoprotein substrate, moderate molecular weight of 341.5 g/mol, and physicochemical properties that favor peripheral distribution [15] [17]. In vitro permeability studies using MDCK-MDR1 cells confirm that the compound is actively transported by P-glycoprotein efflux pumps, with efflux ratios significantly greater than unity [15].

Clinical implications of limited central nervous system penetration include reduced incidence of cognitive impairment, confusion, and sedation compared to muscarinic antagonists with higher brain penetration [14] [15]. This pharmacokinetic characteristic contributes to the compound's therapeutic advantage, particularly in elderly patients who may be more susceptible to central nervous system side effects [14] [16].

Allosteric Modulation of Cholinergic Signaling

The compound's effects on cholinergic signaling extend beyond simple competitive antagonism to include complex allosteric interactions that influence muscarinic receptor function and downstream signaling pathways [18] [19] [20]. These allosteric effects contribute to the compound's unique pharmacological profile and may explain some of its tissue-selective properties.

Allosteric modulation occurs when ligands bind to sites on the receptor that are spatially distinct from the orthosteric acetylcholine binding site, resulting in conformational changes that alter receptor function [18] [19] [21]. The compound's structural features, particularly the hydroxymethyl group and diisopropylamino moiety, may interact with allosteric sites on muscarinic receptors, influencing both agonist binding and receptor activation [18] [20].

Studies of muscarinic receptor allosteric modulation demonstrate that small structural modifications can dramatically alter cooperativity between orthosteric and allosteric sites [18] [19] [20]. The compound's hydroxymethyl group represents a key structural feature that distinguishes it from its parent compound tolterodine, potentially contributing to altered allosteric interactions and enhanced functional selectivity [3].

Non-Competitive Inhibition Mechanisms

The compound exhibits non-competitive inhibition characteristics in certain experimental conditions, indicating interaction with allosteric sites that influence receptor function independently of orthosteric ligand binding [18] [20] [21]. Non-competitive inhibition mechanisms involve binding to sites distinct from the acetylcholine recognition site, resulting in conformational changes that reduce receptor activation without preventing agonist binding [18] [20].

Kinetic studies of muscarinic receptor inhibition reveal that the compound's effects cannot be fully explained by simple competitive antagonism alone [18] [20]. The presence of non-competitive components suggests allosteric interactions that modulate receptor conformation and function [18] [19] [20]. These allosteric effects may contribute to the compound's tissue selectivity by differentially affecting muscarinic receptor subtypes based on their distinct allosteric site architectures [19] [20].

The molecular basis for non-competitive inhibition involves the compound's interaction with allosteric sites located in the extracellular vestibule of muscarinic receptors [18] [22]. These sites show lower amino acid sequence conservation than orthosteric sites, potentially explaining the compound's subtype selectivity and tissue-specific effects [22]. Structural modeling studies suggest that the compound's bulky diisopropylamino group may interact with allosteric sites in a subtype-selective manner [18] [20].

Functional consequences of non-competitive inhibition include altered receptor desensitization patterns and modified coupling to downstream signaling pathways [18] [19]. These effects may contribute to the compound's prolonged duration of action and tissue-selective pharmacological profile [18] [20] [21].

Signal Transduction Pathway Interference

The compound's effects on muscarinic receptor signaling pathways extend beyond simple receptor blockade to include interference with downstream signal transduction cascades [11] [23] [13]. These effects involve modulation of G protein coupling, second messenger generation, and downstream effector activation [11] [13] [24].

M3 muscarinic receptor activation normally involves coupling to Gq/11 G proteins, leading to activation of phospholipase C-beta and generation of the second messengers inositol 1,4,5-trisphosphate and diacylglycerol [11] [12] [13]. The compound's antagonism of M3 receptors blocks this signaling cascade, preventing calcium mobilization from intracellular stores and subsequent smooth muscle contraction [11] [12] [24].

The compound also influences alternative signaling pathways associated with muscarinic receptor activation, including modulation of calcium channel activity and regulation of potassium channel function [11] [24]. These effects contribute to the compound's overall pharmacological profile by influencing membrane potential and cellular excitability [11] [24].

Complex interactions between M2 and M3 receptor signaling pathways in bladder tissue suggest that the compound's effects involve interference with cooperative signaling mechanisms [11] [23]. Studies in denervated bladder preparations demonstrate synergistic interactions between M2 and M3 receptor pathways, which may be disrupted by the compound's antagonist effects [23].

The compound's interference with signal transduction pathways extends to modulation of downstream effector systems, including regulation of myosin light chain phosphorylation and calcium sensitization pathways [11] [13]. These effects contribute to the compound's ability to reduce bladder contractility and provide therapeutic benefit in overactive bladder conditions [11] [23].

Data Tables

Receptor SubtypeBinding Affinity (Ki, nM)Functional SelectivityTissue DistributionG-protein CouplingPhysiological Role
M13.8ModerateBrain, gangliaGq/11Cognition
M25-7ModerateHeart, smooth muscleGi/oCardiac regulation
M32.1HighBladder, glandsGq/11Bladder contraction
M4Not specifiedUnknownBrainGi/oCNS function
M5Not specifiedUnknownBrainGq/11CNS function
ParameterValueClinical Significance
Brain:Plasma Ratio0.03-0.16Limited CNS penetration
CSF:Free Plasma Ratio0.004-0.06Reduced cognitive side effects
Unbound Brain:Unbound Plasma Ratio0.01-0.04Minimal central nervous system exposure
P-glycoprotein SubstrateYesActive efflux from brain
Bladder Selectivity12-fold vs salivary glandsTherapeutic advantage
Signaling PathwayMechanismFunctional Outcome
Gq/11-PLC-β PathwayCompetitive antagonismBlocked calcium mobilization
Calcium Channel ModulationNon-competitive effectsAltered membrane excitability
Allosteric Site InteractionConformational modulationEnhanced tissue selectivity
Second Messenger SystemsIP3/DAG pathway inhibitionReduced smooth muscle contraction

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

341.235479232 g/mol

Monoisotopic Mass

341.235479232 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2023

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